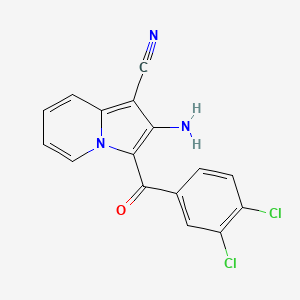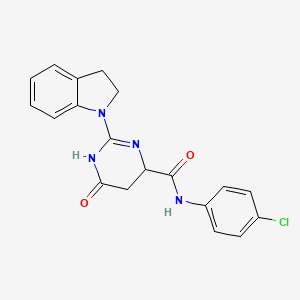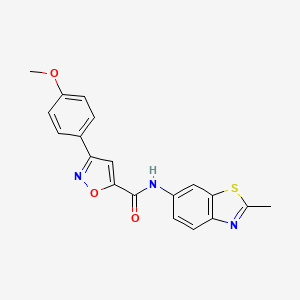![molecular formula C22H25N5O2 B11484683 8-cyclohexyl-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484683.png)
8-cyclohexyl-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a cyclohexyl group, multiple methyl groups, and a phenyl group attached to an imidazopurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a strong base to facilitate nucleophilic substitution.
Addition of methyl groups: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 8-Cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4-dione
- 1,3,6-Trimethyl-7-phenyl-8-cyclohexyl-1H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
8-CYCLOHEXYL-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-cyclohexyl-2,4,8-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25N5O2/c1-14-17(15-10-6-4-7-11-15)27(16-12-8-5-9-13-16)21-23-19-18(26(14)21)20(28)25(3)22(29)24(19)2/h4,6-7,10-11,16H,5,8-9,12-13H2,1-3H3 |
InChI Key |
YIAOUQWCLZIJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-4,1-phenylene]}bis(N-methylmethanesulfonamide)](/img/structure/B11484608.png)
![N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484620.png)
![Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate](/img/structure/B11484626.png)
![4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11484632.png)


![1,4-Bis(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11484662.png)

![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11484671.png)
![1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione](/img/structure/B11484676.png)

![methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B11484709.png)
![4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11484722.png)
![2-amino-7-(2,4-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11484728.png)
